molecular formula C23H24N4O4S B2482650 2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1112341-64-6

2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B2482650
CAS RN: 1112341-64-6
M. Wt: 452.53
InChI Key: SLTAYSPNKUHVMM-UHFFFAOYSA-N
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Description

This compound, due to its complex structure and potential biological activities, has garnered interest in the field of medicinal chemistry and organic synthesis. The detailed exploration of this compound encompasses its synthesis, structural analysis, and the investigation into its chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting from basic aromatic or heteroaromatic compounds. For instance, the transformation of dimethyl acetone-1,3-dicarboxylate into various carboxylates through reactions involving sulfuryl chloride and thiourea indicates a method for synthesizing complex molecules that could relate to our compound of interest (Žugelj et al., 2009).

Molecular Structure Analysis

Molecular structure characterization often involves spectroscopic methods such as NMR, IR, and MS, alongside X-ray crystallography for solid-state analysis. For example, the characterization of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate demonstrated the utilization of these techniques to elucidate molecular structures (Mao et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving our compound likely involve interactions with nucleophiles and electrophiles, given the presence of acetamide and methoxy groups. These functionalities can undergo various chemical transformations, including acylation, alkylation, and condensation reactions, which are common in synthesizing heterocyclic compounds and derivatives (Sakai et al., 2022).

Scientific Research Applications

Molecular Design and Biological Activity

In the realm of molecular design and biological activity, compounds containing the pyrimido[4,5-b]indole core have demonstrated notable properties. The study by Zhao et al. (2017) focused on designing 9H-pyrimido[4,5-b]indole-containing compounds, revealing their high binding affinities to BET proteins and their potent antitumor activities in specific leukemia and breast cancer models. The significant antitumor activity and high binding affinity of one such compound, CD161, underline the therapeutic potential of these molecular structures in cancer treatment (Zhao et al., 2017).

Cardiovascular Effects

Research by Robertson et al. (1986) elucidated the cardiovascular impact of a related compound, LY195115. This compound, a dihydropyridazinone cardiotonic, demonstrated substantial positive inotropic effects in dogs. The detailed exploration of its cardiovascular activity, including its potent and long-acting oral inotropic effects, highlights the potential of similar compounds in cardiovascular therapeutics (Robertson et al., 1986).

Anticonvulsant and Analgesic Properties

Studies have explored the anticonvulsant and analgesic properties of compounds with structural similarities. For instance, research by Doğruer et al. (2000) on pyridazinone derivatives demonstrated substantial antinociceptive activity, offering insights into pain management and the relationship between molecular structure and biological activity (Doğruer et al., 2000). Another study by Obniska et al. (2015) on 3-methyl-3-phenyl-pyrrolidin-1-yl-acetamides highlighted their anticonvulsant activity, further contributing to the understanding of molecular design in relation to neurological disorders (Obniska et al., 2015).

properties

IUPAC Name

2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-13-6-9-18(31-5)16(10-13)24-19(28)12-32-23-25-20-15-11-14(30-4)7-8-17(15)26(2)21(20)22(29)27(23)3/h6-11H,12H2,1-5H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTAYSPNKUHVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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